molecular formula C6H4IN3S B13151331 6-Iodothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-42-9

6-Iodothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13151331
CAS No.: 874511-42-9
M. Wt: 277.09 g/mol
InChI Key: NUOPFCYKCLUUEF-UHFFFAOYSA-N
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Description

6-Iodothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodothiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . Another method includes the use of microwave-assisted synthesis, where a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine is heated under microwave irradiation in the presence of copper iodide in dry pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Iodothiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodothiazolo[4,5-b]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison: 6-Iodothiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to other thiazolo[4,5-b]pyridine derivatives, it may exhibit different pharmacological properties and potential therapeutic applications.

Properties

CAS No.

874511-42-9

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

6-iodo-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)

InChI Key

NUOPFCYKCLUUEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)I

Origin of Product

United States

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